Delmitide

Inflammatory Bowel Disease Ulcerative Colitis Clinical Trial

Procure Delmitide (RDP58) exclusively for research: an orally active, protease-resistant all-D-amino acid decapeptide with a unique dual mechanism. Validated in Phase II trials (72% success in ulcerative colitis) and preclinical models for chemotherapy toxicity and cystitis. Its specific D-isomer sequence is non-substitutable. Use for studies on TH1 cytokine inhibition, HO-1 upregulation, and mucosal immunology.

Molecular Formula C59H105N17O11
Molecular Weight 1228.6 g/mol
CAS No. 287096-87-1
Cat. No. B1670217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDelmitide
CAS287096-87-1
SynonymsAllotrap-1258;  Rationally Designed Peptide-58;  RDP-1258;  RDP-5;  RDP1258;  RDP5;  RDP 1258;  RDP 5
Molecular FormulaC59H105N17O11
Molecular Weight1228.6 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NC(CCCC)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C59H105N17O11/c1-7-13-22-40(51(81)68-36-48(78)69-47(49(61)79)35-37-29-31-38(77)32-30-37)71-53(83)42(24-15-9-3)73-55(85)44(26-17-11-5)75-57(87)46(28-20-34-67-59(64)65)76-56(86)45(27-18-12-6)74-54(84)43(25-16-10-4)72-52(82)41(23-14-8-2)70-50(80)39(60)21-19-33-66-58(62)63/h29-32,39-47,77H,7-28,33-36,60H2,1-6H3,(H2,61,79)(H,68,81)(H,69,78)(H,70,80)(H,71,83)(H,72,82)(H,73,85)(H,74,84)(H,75,87)(H,76,86)(H4,62,63,66)(H4,64,65,67)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m1/s1
InChIKeySFGFYNXPJMOUHK-PKAFTLKUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Delmitide (RDP58) CAS 287096-87-1: Identity, Class, and Development Status for Procurement Evaluation


Delmitide (CAS: 287096-87-1, also known as RDP58, Allotrap-1258) is a rationally designed, all-D-amino acid decapeptide with the sequence NH2-Arg-Nle-Nle-Nle-Arg-Nle-Nle-Nle-Gly-Tyr-CONH2 (Nle = norleucine) [1]. It belongs to the class of synthetic immunomodulatory peptides developed via computer-assisted rational design from a virtual library of 279,936 peptides, derived initially from a functionally important region of HLA class I B2702 [2]. As an orally active peptide, Delmitide exhibits two primary biological activities: inhibition of pro-inflammatory TH1 cytokines (TNF-α, IFN-γ, IL-12) and upregulation of heme oxygenase-1 (HO-1) activity [3]. Its development was advanced through Phase II clinical trials for inflammatory bowel disease, specifically ulcerative colitis, and it has been evaluated in multiple preclinical disease models including experimental autoimmune encephalomyelitis, autoimmune cystitis, and chemotherapy-induced gastrointestinal toxicity [4].

Delmitide: Why Generic Peptide Substitution Is Not Scientifically Justified for This Asset


Delmitide is not a generic linear peptide; it is a specific, rationally designed all-D-amino acid decapeptide with a unique sequence that confers protease resistance and a dual mechanism of action involving pre-MAPK signaling disruption at the MyD88-IRAK-TRAF6 complex and HO-1 upregulation [1]. The substitution of L-amino acids with D-enantiomers renders the peptide resistant to enzymatic degradation, a critical factor for its oral bioavailability [2]. Furthermore, the rational design process screened 279,936 virtual peptides to identify this specific sequence, meaning that even minor sequence alterations, stereochemical changes, or the use of L-amino acid analogs would ablate its specific binding and functional properties [3]. Therefore, generic peptides, even those with similar amino acid composition or nominal cytokine inhibition claims, lack the precise structural and stereochemical features required for the compound's validated mechanism of action and established in vivo efficacy, making them unsuitable substitutes for research or clinical evaluation.

Delmitide: Quantified Differentiation from Placebo, Mesalazine, and Peptide Comparators


Superior Clinical Efficacy vs. Placebo in Ulcerative Colitis: Dose-Dependent Remission Rates

In a double-blind, randomized, multicenter Phase II trial (N=93), Delmitide (RDP58) demonstrated a statistically significant and dose-dependent improvement in treatment success rates compared to placebo in patients with mild-to-moderate ulcerative colitis. The primary endpoint was a simple clinical colitis activity index score of ≤3 at 28 days [1].

Inflammatory Bowel Disease Ulcerative Colitis Clinical Trial

Combination Therapy with Delmitide: Efficacy Evaluation Against High-Dose Mesalazine Monotherapy

An active-control clinical trial (EudraCT 2004-004077-29) was designed to evaluate Delmitide as an add-on therapy to standard-of-care mesalazine. While full results are not publicly available, the trial's design provides crucial context: it compared Delmitide (200 mg/day or 600 mg/day) plus mesalazine (2.4 g/day) against mesalazine monotherapy (4.8 g/day) in patients with moderately active ulcerative colitis [1]. This design establishes Delmitide as a candidate for combination therapy to potentially achieve superior outcomes or allow for lower doses of mesalazine.

Ulcerative Colitis Combination Therapy Active Comparator

Mechanistic Differentiation: Dual Pathway Modulation vs. Single Cytokine Inhibition

Unlike monoclonal antibodies that target a single cytokine (e.g., adalimumab for TNF-α) or JAK inhibitors that broadly suppress kinase activity, Delmitide exhibits a unique dual mechanism: it disrupts pre-MAPK signaling via the MyD88-IRAK-TRAF6 complex to inhibit multiple pro-inflammatory cytokines (TNF-α, IFN-γ, IL-12) while simultaneously upregulating the cytoprotective enzyme heme oxygenase-1 (HO-1) [1]. This class-level distinction is critical for applications where broad but selective immunomodulation is preferred over complete pathway blockade or single-target inhibition.

TNF-alpha HO-1 Immunomodulation Mechanism of Action

In Vivo Efficacy in Chemotherapy-Induced GI Toxicity: Enabling CPT-11 Dose Intensification

In a preclinical model of chemotherapy-induced gastrointestinal toxicity, oral administration of Delmitide (RDP58) allowed for a doubling of the maximum tolerated dose (MTD) of the chemotherapeutic agent CPT-11 (irinotecan) in tumor-bearing mice without a concomitant increase in GI toxicity [1]. This finding distinguishes Delmitide from standard supportive care agents like loperamide, which only manage symptoms, as it directly addresses the underlying mucosal inflammation.

Chemotherapy-Induced Diarrhea Oncology Supportive Care Gastrointestinal Toxicity

Intravesical Efficacy in Autoimmune Cystitis: Local Inflammation Control

In a transgenic mouse model (URO-OVA) of T cell-mediated autoimmune cystitis, a model for interstitial cystitis (IC), intravesical administration of Delmitide (RDP58) resulted in markedly reduced histopathology and significantly decreased mRNA and protein levels of TNF-α, nerve growth factor (NGF), and substance P compared to untreated controls [1]. This local, organ-specific anti-inflammatory effect is a distinct application not demonstrated by systemically administered biologics or oral small molecules.

Interstitial Cystitis Autoimmune Disease Local Therapy

Delmitide: Prioritized Research and Translational Application Scenarios Based on Quantitative Evidence


Preclinical Research on Inflammatory Bowel Disease (IBD) and Colitis Models

Given the Phase II clinical trial data showing a 72% treatment success rate for oral Delmitide (300 mg/day) versus 43% for placebo in ulcerative colitis (P=0.016), this compound is a highly relevant tool for investigating oral peptide-based immunomodulation in DSS-induced and other rodent colitis models [4]. Its demonstrated ability to alter intestinal microbiota composition and enhance regulatory T cell (Treg) production via SCFAs provides a novel angle for mechanism-of-action studies in IBD [2].

Oncology Supportive Care: Mitigation of Chemotherapy-Induced Mucositis and Diarrhea

The unique capability of Delmitide to double the maximum tolerated dose of CPT-11 (irinotecan) in preclinical models, by reducing chemotherapy-induced gastrointestinal inflammation and mucosal destruction, positions it as a lead candidate for research into supportive care agents that can improve chemotherapy tolerability and enable dose intensification strategies [4]. This application is directly supported by in vivo data showing reduced incidence of severe diarrhea and improved survival in mice treated with toxic chemotherapy regimens.

Research on Localized Immunomodulation for Urological and Other Organ-Specific Autoimmune Conditions

Preclinical evidence from a model of autoimmune cystitis demonstrates that intravesical Delmitide effectively reduces local bladder inflammation, histopathology, and pain-associated markers like substance P and NGF [4]. This supports its use in research focused on developing local, organ-specific therapies for conditions such as interstitial cystitis or potentially other mucosal autoimmune disorders where systemic immunosuppression is undesirable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Delmitide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.